4,4'-ジフェニル-2,2'-ビピリジン

概要

説明

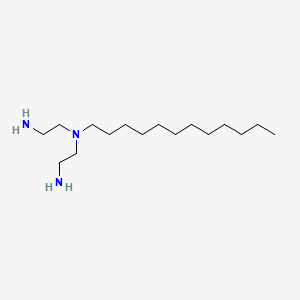

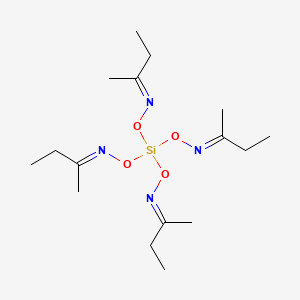

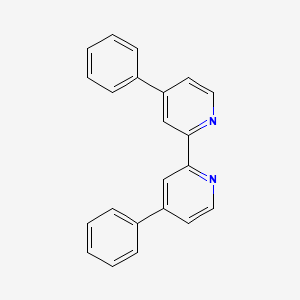

4,4’-Diphenyl-2,2’-bipyridine, also known as 4,4’-Diphenyl-2,2’-dipyridyl, is a chemical compound with the molecular formula C22H16N2 . It has a molecular weight of 308.38 . It is a solid substance and is mainly used as a precursor to create coordination complexes .

Molecular Structure Analysis

The InChI code for 4,4’-Diphenyl-2,2’-bipyridine is 1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-Diphenyl-2,2’-bipyridine are not detailed in the search results, there are mentions of its use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer .

Physical And Chemical Properties Analysis

4,4’-Diphenyl-2,2’-bipyridine is a solid substance . It has a molecular weight of 308.38 . The predicted density is 1.134±0.06 g/cm3 . It has a predicted boiling point of 475.2±40.0 °C and a melting point of 188-190 °C .

科学的研究の応用

化学構造と性質

“4,4'-ジフェニル-2,2'-ビピリジン” は、分子式 C22H16N2、分子量 308.3758 を持つ 。 ピリジル基は、炭素-炭素構造に沿って回転することができるビピリジンの誘導体である 。

電気化学発光

“4,4'-ジフェニル-2,2'-ビピリジン” の重要な用途の 1 つは、電気化学発光 (ECL) の分野である。 水溶液およびアセトニトリル溶液中のルテニウム(II) 4,4'-ジフェニル-2,2'-ビピリジン系を研究するために使用される 。 ジフェニル置換化合物は、非置換 Ru(bpy)2+ よりも強い発光を生じる 。

ルテニウム錯体の合成

“4,4'-ジフェニル-2,2'-ビピリジン” は、一連の o-フェナントロリン置換ルテニウム(II) 錯体の合成に使用される 。 これらの錯体は、触媒、光起電力、発光ダイオードの分野でさまざまな用途がある。

発光分子合成

この化合物は、450nm で発光し、量子収率が 43% の青色発光分子の合成の出発物質としても使用される 。 これにより、有機発光ダイオード (OLED) やその他の光電子デバイスの開発に役立つ。

光電気化学還元のための触媒

“4,4'-ジフェニル-2,2'-ビピリジン” は、光電気化学還元のための触媒として使用できる 。 このプロセスは、特に太陽電池や水分解装置の開発において、再生可能エネルギーの分野で重要である。

第一鉄およびシアン化合物の測定

この用途は、4,4'-ジメチル-2,2'-ビピリジンとより一般的に関連付けられているが 、“4,4'-ジフェニル-2,2'-ビピリジン” も、分析化学における第一鉄およびシアン化合物の測定に使用できる可能性がある。

Safety and Hazards

将来の方向性

While specific future directions for 4,4’-Diphenyl-2,2’-bipyridine are not mentioned in the search results, there are references to its potential use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer , suggesting possible areas of future research.

Relevant Papers

Relevant papers related to 4,4’-Diphenyl-2,2’-bipyridine can be found at Sigma-Aldrich . For a more comprehensive list of papers, it would be best to conduct a literature search in a scientific database.

作用機序

Mode of Action

It is known that the compound can form complexes with certain metals, such as ruthenium (ii), which can then be used as photosensitizing units . These complexes have large light absorptivity and superior excited state properties .

Result of Action

It is known that the compound can form complexes with certain metals, which can then be used as photosensitizing units . These complexes have large light absorptivity and superior excited state properties .

Action Environment

It is known that the compound is stable under normal conditions .

特性

IUPAC Name |

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMSMRJQZMTIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064128 | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6153-92-0 | |

| Record name | 4,4′-Diphenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diphenyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4'-Diphenyl-2,2'-bipyridine?

A1: The molecular formula of 4,4'-Diphenyl-2,2'-bipyridine is C22H16N2, and its molecular weight is 308.38 g/mol.

Q2: How can I characterize 4,4'-Diphenyl-2,2'-bipyridine spectroscopically?

A2: 4,4'-Diphenyl-2,2'-bipyridine can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy can elucidate the structure and electronic environment of the molecule. []

- UV-Vis Spectroscopy: This technique reveals characteristic absorption bands related to π-π* and metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. [, , , , , , ]

Q3: Is 4,4'-Diphenyl-2,2'-bipyridine compatible with various solvents?

A3: 4,4'-Diphenyl-2,2'-bipyridine exhibits solubility in a range of organic solvents, including acetonitrile, dichloromethane, chloroform, and methanol. [, , , , , , , ]

Q4: How does 4,4'-Diphenyl-2,2'-bipyridine interact with transition metals?

A4: 4,4'-Diphenyl-2,2'-bipyridine acts as a bidentate chelating ligand, coordinating to transition metals like Ruthenium(II), Osmium(II), Platinum(II), and Iridium(III) through its two nitrogen atoms. [, , , , , , , , , , , , ]

Q5: How does the presence of 4,4'-Diphenyl-2,2'-bipyridine influence the photophysical properties of Ru(II) complexes?

A5: Incorporating 4,4'-Diphenyl-2,2'-bipyridine into Ru(II) complexes can:

- Extend the lifetime of the triplet 3MLCT excited state compared to complexes with simpler bipyridine ligands. [, , ]

- Influence the energy levels of the complex, leading to shifts in absorption and emission wavelengths. [, , , ]

- Impact the radiative quantum yield, potentially increasing it due to reduced geometric distortion in the excited state. []

Q6: What is the effect of phenyl substitution on the photophysical properties compared to unsubstituted bipyridine complexes?

A6: The phenyl substituents in 4,4'-Diphenyl-2,2'-bipyridine contribute to:

- Increased conjugation, leading to red-shifted absorption and emission compared to analogous complexes with unsubstituted bipyridine. [, , , ]

- Enhanced steric hindrance, which can influence the complex's geometry and excited-state dynamics. [, ]

Q7: Can 4,4'-Diphenyl-2,2'-bipyridine be used in the development of luminescent materials?

A7: Yes, 4,4'-Diphenyl-2,2'-bipyridine-based metal complexes, particularly those of Ru(II) and Os(II), exhibit strong red phosphorescence, making them suitable for OLED applications. [, ]

Q8: What catalytic applications utilize 4,4'-Diphenyl-2,2'-bipyridine complexes?

A8: While not directly catalytic itself, 4,4'-Diphenyl-2,2'-bipyridine is a supporting ligand in complexes used for:

Q9: How is computational chemistry employed to study 4,4'-Diphenyl-2,2'-bipyridine and its complexes?

A9:

- DFT calculations: Density Functional Theory (DFT) is used to analyze electronic structures, predict spectroscopic properties (UV-Vis, NMR), and understand the impact of structural modifications on the complex's behavior. [, , , ]

- TD-DFT calculations: Time-Dependent DFT elucidates excited state properties and helps interpret experimental observations like emission spectra and excited-state lifetimes. []

Q10: How do structural modifications of 4,4'-Diphenyl-2,2'-bipyridine impact its coordination and photophysical properties?

A10: Modifications to the phenyl rings or the bipyridine core can significantly alter the properties of the resulting metal complexes:

- Electron-donating/withdrawing groups: Introducing electron-donating or withdrawing groups on the phenyl rings can tune the energy levels of the complex, affecting its absorption, emission, and electrochemical properties. [, , ]

- Steric bulk: Increasing steric bulk around the coordination site can influence the stability, geometry, and reactivity of the complex. [, , ]

Q11: What is known about the stability of 4,4'-Diphenyl-2,2'-bipyridine complexes?

A11: The stability of these complexes can vary depending on the metal ion, other ligands present, and the environment. Some Ru(II) complexes containing 4,4'-Diphenyl-2,2'-bipyridine demonstrate enhanced photostability. []

Q12: Are there strategies to improve the stability and solubility of 4,4'-Diphenyl-2,2'-bipyridine complexes?

A12:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)